molecular formula C15H14N4S2 B14669770 4,6-Bis(methylsulfanyl)-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine CAS No. 42460-12-8

4,6-Bis(methylsulfanyl)-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine

Cat. No.: B14669770
CAS No.: 42460-12-8
M. Wt: 314.4 g/mol
InChI Key: LEMXSOLWJDCGDY-UHFFFAOYSA-N
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Description

4,6-Bis(methylsulfanyl)-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine is a chemical compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of two methylsulfanyl groups and a naphthalen-2-yl group attached to a triazine ring. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis(methylsulfanyl)-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-4,6-bis(methylsulfanyl)-1,3,5-triazine with naphthalen-2-amine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4,6-Bis(methylsulfanyl)-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to modify the triazine ring or the attached functional groups.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Potassium carbonate, dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazine derivatives.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

4,6-Bis(methylsulfanyl)-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4,6-Bis(methylsulfanyl)-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the triazine ring and the attached functional groups can influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4,6-bis(naphthalene-2-yl)-1,3,5-triazine
  • 4,6-Dimethyl-2-(naphthalen-2-yl)-1,3,5-triazine

Uniqueness

4,6-Bis(methylsulfanyl)-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine is unique due to the presence of both methylsulfanyl groups and a naphthalen-2-yl group attached to the triazine ring. This combination of functional groups imparts distinct chemical and physical properties to the compound, making it valuable for various applications in research and industry.

Properties

CAS No.

42460-12-8

Molecular Formula

C15H14N4S2

Molecular Weight

314.4 g/mol

IUPAC Name

4,6-bis(methylsulfanyl)-N-naphthalen-2-yl-1,3,5-triazin-2-amine

InChI

InChI=1S/C15H14N4S2/c1-20-14-17-13(18-15(19-14)21-2)16-12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,1-2H3,(H,16,17,18,19)

InChI Key

LEMXSOLWJDCGDY-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=NC(=N1)NC2=CC3=CC=CC=C3C=C2)SC

Origin of Product

United States

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